
3,4-Dimethoxyphenyl 3-methoxyphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of two methoxy groups on the phenyl ring and an ester linkage between the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxyphenyl 3-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethoxyphenyl 3-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxyphenyl 3-methoxyphenylacetate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the formation of 3,4-dimethoxyphenylacetic acid and 3-methoxyphenol. These products can further participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Contains an amine group instead of an ester.
3,4-Dimethoxyphenylpropanoic acid: Similar structure with a propanoic acid group instead of an acetate.
Uniqueness
3,4-Dimethoxyphenyl 3-methoxyphenylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity. Its dual methoxy substitution pattern also contributes to its unique properties compared to other phenylacetates .
Propiedades
Fórmula molecular |
C17H18O5 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl) 2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O5/c1-19-13-6-4-5-12(9-13)10-17(18)22-14-7-8-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3 |
Clave InChI |
AIIMMPRHKNZUJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


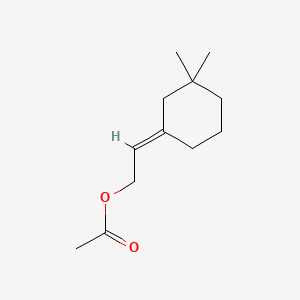
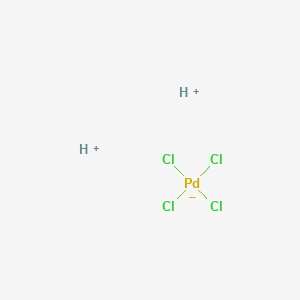
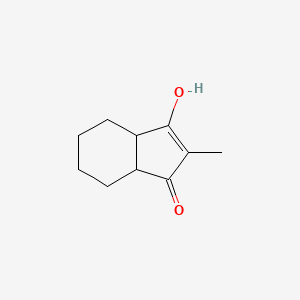

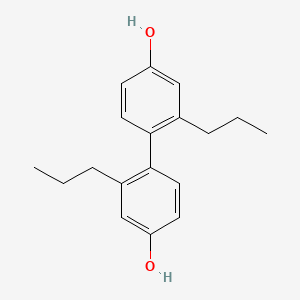
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
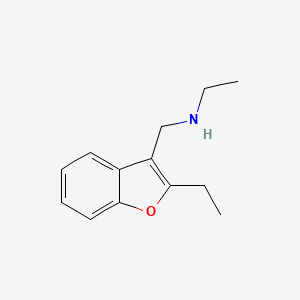
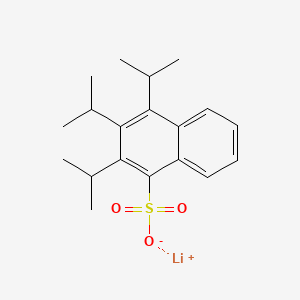
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)


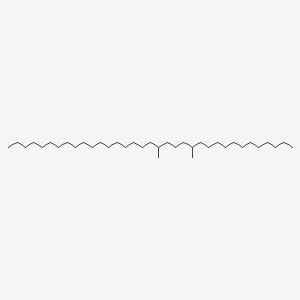
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
